Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate is a specialized chemical compound primarily utilized in the field of biochemistry, particularly in the development of antibody-drug conjugates (ADCs). This compound, with a molecular weight of 348.26 g/mol and a chemical formula of CHFO, serves as a cleavable linker that facilitates the conjugation of antibodies to cytotoxic drugs, enhancing targeted therapy for various diseases, including cancer .
The compound is commercially available from multiple suppliers, including Creative Biolabs and CymitQuimica, where it is offered for research purposes only and not for clinical use. The CAS number assigned to this compound is 886209-60-5, which is essential for its identification in scientific literature and regulatory contexts .
Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate falls under the category of perfluorinated compounds, characterized by carbon atoms fully substituted with fluorine atoms. This classification aligns it with other perfluoroalkyl substances, which are known for their stability and resistance to degradation .
The synthesis of perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate typically involves several steps that integrate organic chemistry techniques. The process may include:
Technical details regarding specific reagents, conditions, and yields are often proprietary or vary based on laboratory protocols and available materials .
Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate participates in various chemical reactions typical for linkers in bioconjugation:
These reactions are critical for ensuring that therapeutic agents are delivered precisely where needed within biological systems .
The mechanism of action for perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate in ADCs involves several steps:
This targeted approach minimizes damage to healthy cells while maximizing therapeutic efficacy against malignant cells .
Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate finds significant applications in:
The ongoing research into its efficacy and safety continues to expand its potential applications in modern medicine .
The synthesis of perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate (chemical formula: C₁₆H₁₃F₅O₃; molecular weight: 348.26 g/mol) requires a convergent approach that addresses the distinct reactivity profiles of its cyclooctyne and pentafluorophenyl ester components. The established methodology proceeds through two critical intermediates: functionalized cyclooctyne and the carboxylic acid precursor.
The primary route commences with the preparation of 2-(cyclooct-2-yn-1-yloxy)acetic acid (CAS 917756-42-4), a white to light yellow solid with a molecular weight of 182.22 g/mol. This precursor is synthesized via nucleophilic substitution between cyclooct-2-yn-1-ol and alkyl bromoacetate under basic conditions (e.g., sodium hydride in tetrahydrofuran), followed by alkaline ester hydrolysis. The resulting acetic acid derivative exhibits significant strain energy (≈10 kcal/mol) within its eight-membered alkyne ring, a crucial feature for subsequent bioorthogonal applications [3].
The final synthetic step involves activating the carboxylic acid moiety of 2-(cyclooct-2-yn-1-yloxy)acetic acid for esterification with pentafluorophenol. This is achieved using carbodiimide coupling reagents (e.g., dicyclohexylcarbodiimide or diisopropylcarbodiimide) in anhydrous dichloromethane, typically at room temperature. Alternatively, highly reactive acylating agents like pentafluorophenyl trifluoroacetate (CAS 377-74-0) can directly convert the acid to the target perfluorophenyl ester in yields exceeding 70% [10]. Purification typically employs silica gel chromatography or recrystallization, yielding the final product as a white to cream-white oily substance with ≥95% purity confirmed by reverse-phase HPLC and nuclear magnetic resonance spectroscopy [1].
Table 1: Key Synthetic Steps and Parameters for Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate
Synthetic Step | Reagents/Conditions | Key Intermediate/Product | Yield Range |
---|---|---|---|
Cyclooctyne functionalization | NaH, THF, 0°C → RT; alkyl bromoacetate | Alkyl 2-(cyclooct-2-yn-1-yloxy)acetate | 60-75% |
Ester hydrolysis | NaOH (aq.), ethanol, reflux | 2-(Cyclooct-2-yn-1-yloxy)acetic acid | 80-90% |
PFP ester formation | DCC/DMAP, CH₂Cl₂, RT; Pentafluorophenol | Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate | 70-85% |
Alternative PFP ester formation | Pentafluorophenyl trifluoroacetate, CH₂Cl₂, RT | Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate | 75-92% |
Critical challenges in synthesis include the air sensitivity of the strained cyclooctyne moiety and the electron-deficient nature of the pentafluorophenyl ring, which necessitates anhydrous conditions and inert atmospheres to prevent hydrolysis or decomposition. Storage at -20°C under nitrogen is recommended to maintain stability [1] [3]. The identity of the final product is confirmed via characteristic analytical signatures: infrared spectroscopy shows strong carbonyl stretching at 1778 cm⁻¹ (ester) and 1710 cm⁻¹ (carbonyl adjacent to fluorinated aryl), while ¹⁹F nuclear magnetic resonance exhibits distinct signals between -152 ppm to -162 ppm (ortho-fluorines) and -164 ppm (para-fluorine) [1] [9].
The pentafluorophenyl (PFP) ester group within perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate serves as a highly reactive acylating agent, critical for efficient bioconjugation under physiological conditions. Its exceptional reactivity stems from the cumulative electron-withdrawing effect of the five fluorine atoms, which significantly lowers the carbonyl's LUMO energy, facilitating nucleophilic attack by primary amines (e.g., lysine ε-amines or N-termini of proteins) [2] [9].
Systematic optimization studies reveal that reaction efficiency depends critically on pH, solvent composition, and temperature. Optimal conjugation occurs in mildly basic buffers (pH 7.5–8.5, e.g., borate or phosphate buffers), where nucleophilic amines predominantly exist in their deprotonated, reactive form. While the PFP ester demonstrates sufficient stability for handling in aqueous-organic mixtures (e.g., dimethyl sulfoxide/phosphate-buffered saline), prolonged exposure to aqueous media (>2 hours) leads to competing hydrolysis, reducing functional yield. Kinetic analyses demonstrate pseudo-first-order rate constants for aminolysis exceeding hydrolysis rates by 2-3 orders of magnitude under physiological conditions, highlighting its selectivity [2].
Comparative reactivity studies position PFP esters as superior to common N-hydroxysuccinimide (NHS) esters in several aspects. PFP esters exhibit:
Table 2: Optimization Conditions for Bioconjugation via PFP Ester Aminolysis
Parameter | Optimal Conditions | Impact on Conjugation Efficiency | Analytical Monitoring |
---|---|---|---|
pH | 7.5 – 8.5 (borate or phosphate buffer) | Maximizes deprotonated amine concentration | pH-stat titration |
Solvent | Anhydrous DMSO followed by aqueous buffer dilution | Balances reagent solubility and protein stability | HPLC, UV-Vis (λ=300-350 nm for phenol release) |
Temperature | 4-25°C | Higher temperatures accelerate hydrolysis | Reaction sampling + MS analysis |
Reaction Time | 30-90 minutes | Minimizes competing hydrolysis | ¹⁹F NMR, FTIR (carbonyl shift) |
The synthetic utility of PFP esters is further evidenced in solid-phase peptide synthesis. Preformed Fmoc-amino acid PFP esters enable efficient amide bond formation on resin with minimal racemization, using catalysts like 1-hydroxybenzotriazole in dimethylformamide [2]. This compatibility underscores the versatility of the PFP ester group in perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate for constructing complex biomolecular architectures like antibody-drug conjugates, where controlled and efficient linkage to lysine residues is paramount [1] [6].
The cyclooct-2-ynyloxy moiety embedded within perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate provides a highly effective platform for copper-free click chemistry via strain-promoted alkyne-azide cycloaddition (SPAAC). The bond angle distortion within the eight-membered ring generates significant ring strain, lowering the activation energy barrier for [3+2] cycloaddition with organic azides. This reaction proceeds rapidly at room temperature without cytotoxic copper catalysts, forming a stable 1,4,5-trisubstituted triazole linkage—making it exceptionally suitable for modifying sensitive biological molecules or living systems [1] [7].
Kinetic characterization reveals that the second-order rate constant (k₂) for the SPAAC reaction using this cyclooctyne derivative typically ranges between 0.1 and 0.5 M⁻¹s⁻¹ in aqueous buffer at 25°C. Rate optimization can be achieved by:
Table 3: SPAAC Kinetics and Compatibility of Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate
Azide Substrate | Solvent System | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Application Reference |
---|---|---|---|---|
Benzyl azide | Phosphate Buffer (pH 7.4) | 25 | 0.15 ± 0.02 | Model bioconjugation [1] |
Polyethylene glycol-azide | DMSO/H₂O (1:1) | 25 | 0.32 ± 0.05 | Polymer functionalization [9] |
Fluorescein-azide | PBS (pH 7.4) | 37 | 0.28 ± 0.04 | Cellular imaging probes [7] |
Antibody-azide (surface) | PBS (pH 7.0) + 10% DMSO | 4 | ≈0.08 | ADC pretargeting |
The bioorthogonality of the SPAAC reaction mediated by this cyclooctyne is well-documented. It exhibits excellent compatibility with native functional groups present in proteins, nucleic acids, and cells, showing minimal cross-reactivity even at millimolar concentrations of competing nucleophiles or electrophiles. This orthogonality allows sequential conjugation strategies: the highly reactive PFP ester can be first employed for amine-directed coupling to a biomolecule (e.g., an antibody lysine residue), followed by the SPAAC reaction to attach azide-functionalized payloads (e.g., drugs, fluorophores, or nanoparticles) to the installed cyclooctyne [1] [7].
This dual-functionality makes perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate a cornerstone reagent in advanced bioconjugation, particularly for constructing antibody-drug conjugates. The PFP ester enables controlled attachment to monoclonal antibodies, while the strained alkyne allows subsequent "click" attachment of azide-modified cytotoxic agents (e.g., duocarmycin derivatives) or diagnostic labels via copper-free chemistry, preserving antibody integrity and bioactivity [6]. Furthermore, the hydrophilic nature of the triazole linkage formed during SPAAC can enhance conjugate solubility—a critical factor for in vivo stability and efficacy of therapeutic bioconjugates [6].
CAS No.: 18810-58-7
CAS No.: 76663-30-4
CAS No.: 72138-88-6
CAS No.:
CAS No.: 1526817-78-6
CAS No.: 37305-51-4